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Silicomanganese

Steelmaking Deoxidation Ferroalloy Efficiency Burn-off Loss

Silicomanganese (SiMn, CAS 12743-28-1) is a composite deoxidizer and alloying agent that cannot be functionally replaced by separate FeSi and HC FeMn additions. Its synergistic reaction with oxygen produces low-melting manganous silicate slag (~1270-1327°C), rapidly separating from the melt and minimizing solid inclusions. SiMn introduces lower phosphorus, carbon, and nitrogen than FeSi+HC FeMn mixtures, critical for high-cleanliness steel grades (IF, AHSS, API). It reduces combined burning loss (29%), improves yield, and consolidates two additions into one—lowering handling costs and variability. Standard grade: Mn ≥65%, Si ≥17%.

Molecular Formula CH7FeMnPSi
Molecular Weight 188.909
CAS No. 12743-28-1
Cat. No. B576708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicomanganese
CAS12743-28-1
SynonymsManganese alloy, base, Mn 65-68,Fe 10-23,Si 12-21,C 0.5-3,P 0-0.2 (ASTM A483)
Molecular FormulaCH7FeMnPSi
Molecular Weight188.909
Structural Identifiers
SMILESC.[Si].P.[Mn].[Fe]
InChIInChI=1S/CH4.Fe.Mn.H3P.Si/h1H4;;;1H3;
InChIKeyVIVHEMVDHMDMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / 27 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicomanganese (CAS 12743-28-1) Procurement Specification and Metallurgical Baseline


Silicomanganese (SiMn), CAS 12743-28-1, is a bulk ferroalloy composed primarily of manganese, silicon, and iron, produced in submerged electric arc furnaces [1]. It is a critical addition to molten steel, serving as a composite deoxidizer, desulfurizer, and alloying agent [2]. Its fundamental differentiation stems from the synergistic behavior of its two primary active elements, silicon and manganese, which react simultaneously with oxygen to form low-melting manganous silicate (MnO·SiO₂) that readily separates from the steel melt [3]. This mechanism distinguishes it from the use of either element alone or from simple mechanical mixtures of other ferroalloys, underpinning its specific and non-interchangeable role in modern steelmaking economics and quality control.

Why Silicomanganese Cannot Be Replaced by Ferromanganese or Ferrosilicon Alone in Critical Steelmaking Applications


Attempting to replace silicomanganese (SiMn) with an equivalent blend of high-carbon ferromanganese (HC FeMn) and ferrosilicon (FeSi) is not a functionally or economically equivalent substitution [1]. While both approaches can introduce manganese and silicon, the chemical and physical outcomes differ quantifiably. Deoxidation with SiMn yields a unique, low-melting liquid silicate slag (melting at ~1270-1327°C) that rapidly coagulates and separates from the steel bath, minimizing inclusion count [2]. In contrast, deoxidation with ferrosilicon produces solid SiO₂ particles, which are slower to float out and more likely to remain as detrimental inclusions [3]. Furthermore, a FeSi + HC FeMn mixture introduces higher levels of residual impurities such as phosphorus and carbon into the final steel compared to an equivalent addition of SiMn [1]. This fundamental difference in inclusion morphology, impurity burden, and deoxidation kinetics renders simple, in-kind replacement of SiMn with other ferroalloys a suboptimal choice for high-quality and low-carbon steel grades.

Quantitative Evidence for Silicomanganese Differentiation: Comparative Performance Data vs. Ferromanganese and Ferrosilicon


Deoxidation Efficiency: Reduced Burning Loss Rate Compared to Single-Element Deoxidizers

Silicomanganese demonstrates superior deoxidation efficiency by minimizing the loss of active elements to oxidation, known as the burning loss rate. Under identical steelmaking conditions, the burning loss rate for manganese when added alone is 46%, and for silicon when added alone is 37% [1]. However, when a silicon-manganese alloy is used for deoxidation, the combined burning loss rate for both elements is reduced to 29% [1]. This represents a 37% relative reduction in manganese loss and a 22% reduction in silicon loss compared to separate additions [1]. This synergy is a direct result of the formation of a stable, low-melting manganous silicate that rapidly exits the metal system, preventing re-oxidation and preserving valuable alloying elements in the final steel product.

Steelmaking Deoxidation Ferroalloy Efficiency Burn-off Loss Process Optimization

Inclusion Morphology and Cleanliness: Liquid Silicate Formation vs. Solid SiO₂

The physical state of deoxidation products is a critical determinant of final steel cleanliness. Deoxidation with silicomanganese produces complex manganese silicates, specifically MnSiO₃ and MnSiO₄, which melt at 1270°C and 1327°C, respectively [1]. These liquid inclusions are significantly larger in size and more buoyant, facilitating rapid coagulation and flotation into the slag layer [2]. In direct contrast, deoxidation using ferrosilicon (FeSi) produces solid silicon dioxide (SiO₂) particles [2]. Solid SiO₂ inclusions are more difficult to remove from the steel melt and are a primary source of residual non-metallic inclusions that can degrade mechanical properties and surface quality. The liquid nature of SiMn-derived slags is a quantifiable and verifiable physical advantage leading to cleaner steel.

Steel Cleanliness Inclusion Engineering Non-Metallic Inclusions Deoxidation Products

Carbon Control: Enabling Low-Carbon Steel Production with Silicomanganese

The production of low-carbon steel grades (e.g., interstitial-free (IF) steel, advanced high-strength steel (AHSS)) requires alloy additions with minimal carbon content to avoid exceeding stringent final specifications. Silicomanganese, due to its specific production process, is available in grades with significantly lower carbon content compared to the primary alternative, High Carbon Ferromanganese (HC FeMn) [1]. The ASTM A483 standard for silicomanganese specifies a maximum carbon content as low as 1.5% for Grade A, while HC FeMn grades typically contain 6-8% carbon . This inherent difference makes SiMn a preferred or mandatory ladle addition for achieving final carbon targets in low-carbon steels without resorting to more expensive low-carbon ferromanganese (LC FeMn) or electrolytic manganese [2].

Low Carbon Steel Carbon Control Ladle Metallurgy Ferroalloy Specification

Impurity Control: Reduced Phosphorus Addition Compared to FeSi + HC FeMn Mixture

Managing tramp elements like phosphorus is critical for preventing cold shortness and ensuring the ductility of high-quality steels. A key procurement advantage of silicomanganese is that it introduces less phosphorus, carbon, aluminum, and nitrogen into the steel bath compared to an equivalent blend of standard 75% ferrosilicon (FeSi75) and high-carbon ferromanganese (HC FeMn) [1]. This is a class-level inference based on the fact that a single SiMn alloy provides both elements with a lower overall impurity footprint than the sum of two separate alloys, each containing its own inherent impurity burden. Furthermore, procurement specifications for low-carbon SiMn grades can stipulate strict maximum phosphorus contents, such as P ≤ 0.08% [2], which is significantly lower than what is achievable with a combination of standard-grade FeSi and HC FeMn.

Phosphorus Control Steel Purity Impurity Management Ferroalloy Quality

Definitive Industrial Application Scenarios for Silicomanganese Based on Verified Differentiation


Production of High-Cleanliness, Low-Carbon Steel Grades

For steelmakers producing Interstitial-Free (IF) steel for automotive exposed panels, Advanced High-Strength Steels (AHSS), or bearing steel, silicomanganese is the optimal choice. The evidence from Section 3 demonstrates that SiMn delivers a dual benefit: a reduced burning loss rate (29% combined loss) [1] which improves process economics, and the formation of liquid manganese silicate inclusions [2] which are essential for achieving the high surface and internal cleanliness requirements of these critical applications. Its lower inherent carbon content (≤1.5% C for ASTM Grade A) further enables tight carbon control, preventing the need for expensive vacuum decarburization treatments that a high-carbon FeMn addition would necessitate.

Manufacturing of API Linepipe and HSLA Steel with Stringent Impurity Limits

In the production of High-Strength Low-Alloy (HSLA) steel and API-grade linepipe, resistance to Hydrogen-Induced Cracking (HIC) and ensuring low-temperature toughness are paramount. The procurement of silicomanganese is justified by its class-level advantage of introducing lower levels of deleterious impurities like phosphorus, carbon, and nitrogen compared to a mixture of standard FeSi75 and HC FeMn [3]. Sourcing low-carbon SiMn to a strict specification (e.g., P ≤ 0.08%, C ≤ 0.15%) [4] directly supports compliance with the ultra-low impurity thresholds required for these performance-critical steel products, thereby mitigating risk of in-service failure.

Cost-Effective Alloying and Deoxidation in Large-Scale Integrated Steel Mills

For high-volume, integrated steel producers, silicomanganese provides a proven economic and logistical advantage. The evidence confirms that SiMn consolidates the functions of a deoxidizer and a manganese alloying agent into a single addition [5]. Compared to a multi-step addition of separate FeMn and FeSi ferroalloys, using SiMn reduces material handling complexity and minimizes the total burning loss of valuable elements, directly lowering the specific ferroalloy cost per ton of steel [1]. Its widespread use is not merely a matter of convention but is a direct result of its quantifiable superiority in yield and process efficiency, which is why it accounts for a significant majority of global manganese ferroalloy production [5].

Stainless Steelmaking Reduction Practice

In stainless steelmaking processes such as Argon Oxygen Decarburization (AOD), silicomanganese is a critical addition. While ferrosilicon is primarily used to reduce chromium from the slag back into the metal bath, silicomanganese serves a distinct purpose by simultaneously reducing oxidized manganese and providing a silicon source for final deoxidation. The evidence on inclusion morphology [2] and burning loss [1] is relevant here, as the use of SiMn in this application results in cleaner steel and better recovery of manganese, an expensive alloying element in stainless grades. This is a key point of differentiation from ferrosilicon, which does not provide the manganese recovery function and can lead to the formation of solid SiO₂ inclusions if used improperly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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